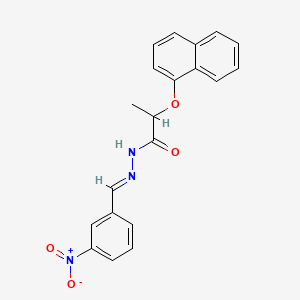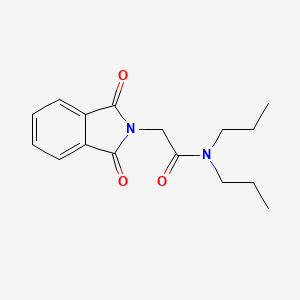![molecular formula C20H25N3O2 B5834928 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research. MPAA is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Its unique structure and properties make it a promising candidate for various applications in the field of pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, studies have suggested that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and pain. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to be stable under various conditions, making it easier to handle and store. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several areas of research that could be explored further with regards to N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. Another direction is the investigation of the potential synergistic effects of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide with other anti-cancer drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide and to identify potential biomarkers of its activity.
Méthodes De Synthèse
The synthesis of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a multi-step process that includes the reaction of 2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied extensively for its potential use as a therapeutic agent. Research has shown that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGLMPZLRBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)


![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)